molecular formula C10H7NO2 B1591681 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde CAS No. 63125-40-6

1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde

Cat. No.: B1591681
CAS No.: 63125-40-6
M. Wt: 173.17 g/mol
InChI Key: NQYUPIHTJCUWKA-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of isoquinoline, featuring a carbonyl group at the first position and an aldehyde group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with oxidizing agents can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves scalable chemical processes. These processes are designed to ensure high efficiency, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products:

    Oxidation: 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

    Reduction: 1-Hydroxy-1,2-dihydroisoquinoline-4-carbaldehyde.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:

    1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Hydroxy-1,2-dihydroisoquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: The presence of both a carbonyl and an aldehyde group in this compound makes it a versatile intermediate in organic synthesis. Its unique reactivity profile allows for the formation of a wide range of derivatives, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYUPIHTJCUWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591784
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63125-40-6
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an apparatus equipped with a mechanical stirrer (N2 gas), 135 g (848 mmol) of 4-methyl-2H-isoquinolin-1-one in 2.0 l of DMSO are heated to 50° C. After removing the oil bath, 108 g (447 mmol) of Cu(NO3)2.3H2O are added. Then, whilst cooling, 432 g (1.81 mol) of Na2S2O8 are added in portions, and finally 162 g (1.91 mol) of NaNO3. After stirring for 2 h at 50° C., the mixture is cooled to 10° C., mixed with 4 l of water and stirred for 10 min. 1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde can be filtered from the light green suspension and washed with water; m.p. 222-223° C. The filtrate is extracted 3 more times with EtOAc. The EtOAc phases are washed with water (3×) and brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography of the residue (SiO2, methylene chloride/toluene/acetone 2:2:1) yields further 1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
Cu(NO3)2.3H2O
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
432 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaNO3
Quantity
162 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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